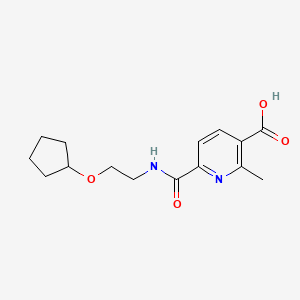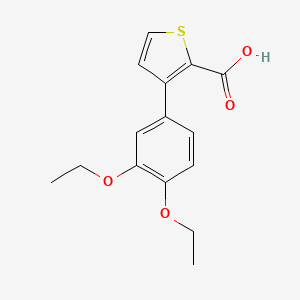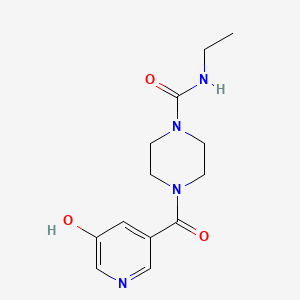![molecular formula C14H21N3O2 B7577395 5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide, also known as H 1152 or Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that regulates various cellular processes, including cell migration, proliferation, and contraction. H 1152 has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
H 1152 selectively inhibits ROCK by binding to its ATP-binding site, leading to the inhibition of downstream signaling pathways involved in cell migration, proliferation, and contraction. This results in the suppression of various cellular processes that contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects
H 1152 has been shown to have various biochemical and physiological effects, including the inhibition of myosin light chain phosphorylation, the reduction of intracellular calcium levels, the activation of Akt and ERK signaling pathways, and the modulation of gene expression. These effects contribute to the therapeutic potential of H 1152 in various diseases.
Advantages and Limitations for Lab Experiments
H 1152 has several advantages for lab experiments, including its high selectivity and potency, its ability to inhibit ROCK in various cell types and tissues, and its availability in both in vitro and in vivo models. However, H 1152 also has some limitations, including its potential off-target effects, its variable pharmacokinetics, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on H 1152, including the development of more potent and selective ROCK inhibitors, the identification of novel therapeutic applications, and the optimization of drug delivery and pharmacokinetics. Additionally, the combination of H 1152 with other drugs or therapies may enhance its therapeutic efficacy in various diseases.
Synthesis Methods
H 1152 can be synthesized using various methods, including the reaction of 3-pyridinecarboxylic acid with 4-methyl-1-piperidinamine, followed by the addition of 2-bromoethylamine hydrobromide. The resulting compound is then treated with hydroxylamine hydrochloride to obtain H 1152. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
H 1152 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, H 1152 has been shown to inhibit cancer cell migration and invasion, leading to the suppression of tumor growth and metastasis. In cardiovascular diseases, H 1152 has been shown to improve vascular function and reduce blood pressure. In neurological disorders, H 1152 has been shown to promote axonal growth and regeneration, leading to the restoration of neuronal function.
properties
IUPAC Name |
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-2-5-17(6-3-11)7-4-16-14(19)12-8-13(18)10-15-9-12/h8-11,18H,2-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJTLMIJUSPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)